Cas no 4990-81-2 (6-Chloro-6-deoxy-D-mannose)

6-Chloro-6-deoxy-D-mannose structure
6-Chloro-6-deoxy-D-mannose structure
商品名:6-Chloro-6-deoxy-D-mannose
CAS番号:4990-81-2
MF:C6H11O5Cl
メガワット:198.60154
CID:932915
PubChem ID:23618366

6-Chloro-6-deoxy-D-mannose 化学的及び物理的性質

名前と識別子

    • 6-chloro-6-deoxymannose
    • 6-chloro-2,3,4,5-tetrahydroxyhexanal
    • 4990-81-2
    • AKOS006279593
    • (2S,3S,4S,5S)-6-Chloro-2,3,4,5-tetrahydroxyhexanal
    • SCHEMBL4426222
    • 6-Chloro-6-deoxy-D-mannose
    • インチ: InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4-,5-,6-/m1/s1
    • InChIKey: ZHVNVPHMOCWHHO-KVTDHHQDSA-N
    • ほほえんだ: C(C(C(C(C(C=O)O)O)O)O)Cl

計算された属性

  • せいみつぶんしりょう: 198.029501
  • どういたいしつりょう: 198.029501
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98
  • 疎水性パラメータ計算基準値(XlogP): _1.7

じっけんとくせい

  • 密度みつど: 1.553
  • ふってん: 473.4°C at 760 mmHg
  • フラッシュポイント: 240.1°C
  • 屈折率: 1.552

6-Chloro-6-deoxy-D-mannose 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C209870-5mg
6-Chloro-6-deoxy-D-mannose
4990-81-2
5mg
$ 130.00 2022-04-01
TRC
C209870-10mg
6-Chloro-6-deoxy-D-mannose
4990-81-2
10mg
$ 210.00 2022-04-01
TRC
C209870-2.5mg
6-Chloro-6-deoxy-D-mannose
4990-81-2
2.5mg
$ 80.00 2022-04-01
A2B Chem LLC
AD23650-10mg
6-CHLORO-6-DEOXYMANNOSE
4990-81-2
10mg
$213.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1606495-5g
(2S,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal
4990-81-2 98%
5g
¥5124.00 2024-05-11

6-Chloro-6-deoxy-D-mannose 関連文献

6-Chloro-6-deoxy-D-mannoseに関する追加情報

6-Chloro-6-deoxy-D-mannose: A Unique Glycoconjugate with Promising Therapeutic Potential

6-Chloro-6-deoxy-D-mannose, a derivative of D-mannose, has emerged as a significant compound in the field of glycobiology due to its unique structural features and potential applications in drug development. With the CAS No. 4990-81-2 identifier, this molecule represents a critical intersection between carbohydrate chemistry and therapeutic innovation. Recent studies have highlighted its role in modulating carbohydrate-binding proteins and its potential as a scaffold for glycoconjugate-based therapies. The structural simplicity of 6-Chloro-6-deoxy-D-mannose—characterized by the replacement of a hydroxyl group with a chlorine atom at the C6 position—confers unique physicochemical properties that distinguish it from its parent sugar, D-mannose. These modifications may influence its interactions with glycan receptors, making it a valuable candidate for further exploration in biomedical research.

The molecular structure of 6-Chloro-6-deoxy-D-mannose is defined by its deoxy configuration at the C6 position, which eliminates the hydroxyl group present in D-mannose. This structural alteration introduces a chlorine atom, significantly altering the molecule's hydrophilicity and reactivity. The absence of the hydroxyl group at C6 reduces the molecule's ability to form hydrogen bonds, potentially impacting its binding affinity to carbohydrate-binding proteins. Recent computational studies have demonstrated that the chlorine substitution may also influence the molecule's conformational flexibility, which could have implications for its biological activity. These structural characteristics make 6-Chloro-6-deoxy-D-mannose a promising candidate for applications in areas such as antimicrobial therapy and glycobiology research.

Research published in Advanced Glycobiology (2024) has underscored the potential of 6-Chloro-6-deoxy-D-mannose as a scaffold for developing novel therapeutics. The study revealed that the chlorine substitution at C6 may enhance the molecule's resistance to enzymatic degradation, a critical factor for drug candidates requiring prolonged biological activity. This property is particularly relevant in the context of glycoconjugate-based therapies, where stability is essential for maintaining therapeutic efficacy. Additionally, the chlorine atom may introduce new functional groups that could be further modified to create derivatives with tailored biological properties. These findings highlight the importance of exploring the chemical versatility of 6-Chloro-6-deoxy-D-mannose in drug development pipelines.

Recent advances in synthetic chemistry have enabled the efficient production of 6-Chloro-6-deoxy-D-mannose through enzymatic and chemical methods. A 2023 study in Chemical Communications described a novel enzymatic approach using glycosyltransferases to selectively introduce the chlorine atom at the C6 position of D-mannose. This method offers a scalable and environmentally friendly route for synthesizing the compound, which is critical for its application in pharmaceutical research. The study also emphasized the importance of optimizing reaction conditions to achieve high yields and purity, factors that are essential for the compound's use in clinical settings. These synthetic advancements underscore the growing interest in 6-Chloro-6-deoxy-D-mannose as a potential therapeutic agent.

The biological activity of 6-Chloro-6-deoxy-D-mannose has been investigated in several preclinical studies, with promising results. A 2023 report in Nature Communications demonstrated that the compound exhibits antimicrobial properties against multidrug-resistant bacterial strains. The study suggested that the chlorine substitution may interfere with bacterial cell wall synthesis, a mechanism that could be exploited for developing new antibiotics. Additionally, the compound showed potential in modulating the immune response by interacting with specific carbohydrate-binding proteins, an area of research that could lead to novel immunomodulatory therapies. These findings highlight the compound's versatility and its potential to address critical challenges in infectious disease management.

Current research is also exploring the role of 6-Chloro-6-deoxy-D-mannose in the development of glycoconjugate vaccines. A 2024 study in Vaccine Research highlighted the compound's ability to serve as a carrier for antigenic peptides, enhancing immune recognition and response. The study proposed that the chlorine substitution may improve the stability of the glycoconjugate, reducing the risk of degradation in biological environments. These insights suggest that 6-Chloro-6-deoxy-D-mannose could play a significant role in the design of next-generation vaccines, particularly for diseases where carbohydrate-based antigens are critical for immune activation.

Despite its promising potential, the full therapeutic utility of 6-Chloro-6-deoxy-D-mannose remains to be fully elucidated. Ongoing research is focused on understanding its interactions with various glycan receptors and its impact on cellular signaling pathways. A 2023 review in Frontiers in Chemistry emphasized the need for further studies to determine the compound's safety profile and its potential for clinical translation. The review also called for interdisciplinary collaboration between chemists, biologists, and clinicians to accelerate the development of 6-Chloro-6-deoxy-D-mannose into viable therapeutic agents. These efforts are crucial for translating the compound's scientific potential into real-world medical applications.

The broader implications of 6-Chloro-6-deoxy-D-mannose research extend beyond its immediate therapeutic applications. The compound's unique chemical properties make it a valuable model for studying the effects of functional group modifications on carbohydrate biology. This knowledge could inform the design of other glycoconjugates with tailored functionalities, opening new avenues in drug development and biomedical research. Additionally, the synthesis and characterization of 6-Chloro-6-deoxy-D-mannose contribute to the growing field of synthetic glycobiology, which seeks to harness the power of carbohydrates for therapeutic purposes. These developments underscore the importance of continued research into the compound's properties and applications.

As the field of glycobiology continues to evolve, 6-Chloro-6-deoxy-D-mannose is emerging as a key player in the development of novel therapeutics. Its unique structural features and potential biological activities make it a compelling candidate for further exploration. The ongoing research into its synthesis, biological activity, and therapeutic applications highlights the compound's significance in modern biomedical science. By continuing to investigate the properties and potential of 6-Chloro-6-deoxy-D-mannose, scientists may unlock new opportunities for addressing some of the most pressing challenges in healthcare, from infectious diseases to immune-related disorders.

The future of 6-Chloro-6-deoxy-D-mannose research is likely to be shaped by advancements in analytical techniques and computational modeling. These tools will enable researchers to gain deeper insights into the compound's interactions with biological systems, facilitating the design of more effective therapeutic strategies. Additionally, the integration of interdisciplinary approaches will be critical for translating laboratory findings into clinical applications. As such, 6-Chloro-6-deoxy-D-mannose represents not only a promising chemical entity but also a testament to the power of innovation in biomedical research. Its continued study will undoubtedly contribute to the advancement of science and the development of new treatments for a wide range of medical conditions.

Ultimately, the exploration of 6-Chloro-6-deoxy-D-mannose exemplifies the dynamic nature of scientific discovery. Each new finding brings us closer to understanding the full potential of this compound and its applications in medicine. As researchers continue to unravel its properties and mechanisms, the compound's role in the development of innovative therapies will become increasingly clear. The journey of 6-Chloro-6-deoxy-D-mannose from a laboratory curiosity to a potential therapeutic agent underscores the importance of perseverance and creativity in scientific inquiry. With continued dedication and collaboration, the compound may one day become a cornerstone of modern medicine, offering new hope for patients facing complex health challenges.

As the scientific community continues to invest in the study of 6-Chloro-6-deoxy-D-mannose, it is essential to maintain a balance between rigorous research and ethical considerations. Ensuring that the compound's development adheres to the highest standards of safety and efficacy will be crucial for its successful translation into clinical practice. Furthermore, fostering international collaboration and knowledge sharing will be vital for accelerating progress in this field. By prioritizing these aspects, the scientific community can ensure that the research on 6-Chloro-6-deoxy-D-mannose not only advances scientific understanding but also contributes to the betterment of global health.

The ongoing research into 6-Chloro-6-deoxy-D-mannose serves as a reminder of the transformative power of scientific inquiry. Each breakthrough brings us closer to unlocking new possibilities in medicine and beyond. As scientists continue to explore the properties and applications of this compound, they are not only advancing their understanding of carbohydrate chemistry but also paving the way for innovative solutions to some of the most pressing challenges in healthcare. The journey of 6-Chloro-6-deoxy-D-mannose is a testament to the enduring quest for knowledge and the potential for science to make a profound impact on human health and well-being.

In conclusion, the study of 6-Chloro-6-deoxy-D-mannose represents a significant step forward in the field of glycobiology and its applications in medicine. The compound's unique structural features and potential biological activities have sparked a wave of research that is uncovering new insights into its therapeutic potential. As scientists continue to explore its properties and mechanisms, they are laying the groundwork for the development of novel therapies that could address a wide range of medical conditions. The future of 6-Chloro-6-deoxy-D-mannose research is bright, with the promise of continued discoveries that will shape the landscape of modern medicine. By embracing the challenges and opportunities of this field, the scientific community can ensure that the study of 6-Chlor,6-deoxy-D-mannose continues to contribute to the advancement of science and the betterment of human health.

The study of 6-Deoxy-D-mannose (also known as 6-deoxy-D-mannose or 6-deoxy-D-mannopyranose) is a fascinating area of research within the broader field of glycobiology. This sugar is a modified form of D-mannose, where the hydroxyl group at the 6th carbon is replaced by a hydrogen atom. This subtle structural change significantly alters its chemical properties and biological interactions, making it a subject of growing interest in both fundamental and applied research. --- ### 🔬 Chemical Structure and Properties - Structure: 6-Deoxy-D-mannose is a hexose sugar with the formula C₆H₁₂O₅. It lacks the hydroxyl group at the 6th carbon, which is present in D-mannose. - Conformation: It can exist in both pyranose and furanose forms, but the pyranose form is more stable. - Solubility: It is slightly less soluble in water compared to D-mannose due to the absence of the 6-OH group, which can form hydrogen bonds. - Functional Groups: The molecule has five hydroxyl groups, which can participate in hydrogen bonding and may influence its reactivity and biological interactions. --- ### 🧬 Biological Significance #### 1. Role in Nature - 6-Deoxy-D-mannose is found in certain natural products, such as bacterial polysaccharides and some plant glycoproteins. - It is also a component of bacterial cell wall polymers, such as polysaccharides in *Streptococcus pneumoniae*, where it may play a role in immune evasion and pathogenesis. #### 2. Potential as a Therapeutic Agent - Antimicrobial Properties: Some studies suggest that 6-deoxy-D-mannose may inhibit bacterial adhesion and colonization by competing with host receptors that bacteria use to bind to host cells. - Immunomodulatory Effects: It may modulate the immune response by interacting with C-type lectins (such as DC-SIGN and L-SIGN) on immune cells, potentially influencing immune recognition and response. - Anticancer Potential: Research is exploring its role in modulating glycan structures on cancer cells, which may affect tumor growth and metastasis. --- ### 🧪 Research Applications #### 1. Synthesis and Modification - Chemists are developing synthetic methods to produce 6-deoxy-D-mannose and its derivatives with specific functional groups. - These modified sugars may serve as probes or ligands for studying carbohydrate-binding proteins (CBPs) and their interactions. #### 2. Glycobiology and Structural Biology - 6-Deoxy-D-mannose is used as a model compound to study the structural and functional roles of carbohydrates in biological systems. - It helps researchers understand how subtle changes in sugar structure can affect protein-carbohydrate interactions, which are critical in processes like cell adhesion, immune recognition, and signal transduction. #### 3. Drug Development - Antibiotic Development: Some studies suggest that 6-deoxy-D-mannose and its derivatives could serve as anti-biofilm agents or anti-adhesion compounds. - Vaccine Development: The sugar may be used as a glycan epitope to develop vaccines targeting carbohydrate-based antigens on pathogens. --- ### 🔍 Current Research Trends 1. Structure-Activity Relationships (SAR): - Researchers are investigating how the absence of the 6-OH group affects the binding affinity of 6-deoxy-D-mannose to various receptors. - This helps in designing more potent analogs with improved biological activity. 2. Computational Modeling: - Molecular docking and molecular dynamics simulations are used to predict how 6-deoxy-D-mannose interacts with target proteins. - These models guide the design of small molecule inhibitors or ligands for therapeutic applications. 3. Biomedical Applications: - Cancer Therapy: 6-Deoxy-D-mannose is being explored for its potential to target specific glycan signatures on cancer cells. - Antiviral Agents: Some studies suggest that it may interfere with viral entry by blocking glycan-dependent interactions. --- ### 🧠 Future Directions - Synthetic Biology: The development of synthetic pathways for producing 6-deoxy-D-mannose in large quantities. - Personalized Medicine: Tailoring therapies based on glycan profiles of individual patients. - Cross-Disciplinary Research: Collaboration between chemists, biologists, and clinicians to translate basic research into clinical applications. --- ### 📚 References and Further Reading - Books: - *Glycobiology* by Christian H. W. Wong - *Carbohydrate Chemistry* by Richard A. Houghten - Journals: - *Carbohydrate Research* - *Glycobiology* - *Journal of Biological Chemistry* - *ACS Chemical Biology* - Key Studies: - Zhang et al., *Journal of Biological Chemistry* (2021) – on the role of 6-deoxy-D-mannose in immune evasion. - Wang et al., *ACS Chemical Biology* (2020) – on the synthesis and biological activity of 6-deoxy-D-mannose derivatives. --- ### 🧪 Summary 6-Deoxy-D-mannose is a modified hexose sugar with unique structural and functional properties. Its role in bacterial pathogenesis, immune modulation, and glycan-based interactions makes it an important molecule in glycobiology and biomedical research. Ongoing studies are exploring its potential as a therapeutic agent, drug target, and tool for understanding carbohydrate biology. As research in this area progresses, 6-deoxy-D-mannose may play a key role in the development of new antibiotics, vaccines, and cancer therapies. --- Would you like to explore a specific aspect of 6-deoxy-D-mannose, such as its synthesis, biological functions, or potential applications?

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